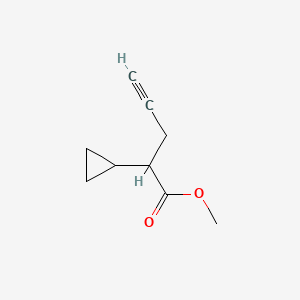![molecular formula C18H24ClF3N2O B13576288 1-[1-(2-Phenylethyl)cyclopropanecarbonyl]-4-(trifluoromethyl)piperidin-3-amine hydrochloride](/img/structure/B13576288.png)
1-[1-(2-Phenylethyl)cyclopropanecarbonyl]-4-(trifluoromethyl)piperidin-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(2-Phenylethyl)cyclopropanecarbonyl]-4-(trifluoromethyl)piperidin-3-amine hydrochloride is a synthetic compound with a molecular formula of C18H24ClF3N2O and a molecular weight of 376.8 This compound is known for its unique structural features, which include a cyclopropane ring, a trifluoromethyl group, and a piperidine ring
Méthodes De Préparation
The synthesis of 1-[1-(2-Phenylethyl)cyclopropanecarbonyl]-4-(trifluoromethyl)piperidin-3-amine hydrochloride typically involves multiple steps, including the formation of the cyclopropane ring, the introduction of the trifluoromethyl group, and the construction of the piperidine ring. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through various cyclopropanation reactions, such as the Simmons-Smith reaction or the use of diazo compounds.
Piperidine Ring Construction: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
1-[1-(2-Phenylethyl)cyclopropanecarbonyl]-4-(trifluoromethyl)piperidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.
The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-[1-(2-Phenylethyl)cyclopropanecarbonyl]-4-(trifluoromethyl)piperidin-3-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is utilized in biochemical studies to investigate the interactions between small molecules and biological targets.
Industry: It is employed in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mécanisme D'action
The mechanism of action of 1-[1-(2-Phenylethyl)cyclopropanecarbonyl]-4-(trifluoromethyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
1-[1-(2-Phenylethyl)cyclopropanecarbonyl]-4-(trifluoromethyl)piperidin-3-amine hydrochloride can be compared with other similar compounds, such as:
1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine: This compound shares the cyclopropane and piperidine rings but lacks the trifluoromethyl group.
1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine: This compound has a similar piperidine ring but features a methoxyethyl group instead of the phenylethyl and trifluoromethyl groups.
N-Methyl [1-(1-piperidinyl)cyclohexyl]methanamine: This compound contains a piperidine ring and a cyclohexyl group, differing in the specific substituents and overall structure.
Propriétés
Formule moléculaire |
C18H24ClF3N2O |
|---|---|
Poids moléculaire |
376.8 g/mol |
Nom IUPAC |
[3-amino-4-(trifluoromethyl)piperidin-1-yl]-[1-(2-phenylethyl)cyclopropyl]methanone;hydrochloride |
InChI |
InChI=1S/C18H23F3N2O.ClH/c19-18(20,21)14-7-11-23(12-15(14)22)16(24)17(9-10-17)8-6-13-4-2-1-3-5-13;/h1-5,14-15H,6-12,22H2;1H |
Clé InChI |
MPDGLBSRTGBOIC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC(C1C(F)(F)F)N)C(=O)C2(CC2)CCC3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![rac-tert-butylN-[(1R,5S,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]carbamatehydrochloride](/img/structure/B13576216.png)


![5-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-2-methoxypyridine](/img/structure/B13576261.png)
![N-(4-{4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13576263.png)
